(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one
Beschreibung
The compound “(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one” is a structurally complex heterocyclic molecule featuring a fused octahydro-methanothiochromeno-thiazol ring system with a pyridin-3-yl substituent. The core structure combines a thiazol-2-one moiety bridged with a methanothiochromeno scaffold, creating a rigid, polycyclic framework. Its synthesis likely involves cyclocondensation or multi-step heterocyclization strategies, analogous to methods used for structurally related compounds .
Eigenschaften
IUPAC Name |
9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c19-16-18-15-14(21-16)12(10-2-1-5-17-7-10)11-8-3-4-9(6-8)13(11)20-15/h1-2,5,7-9,11-13H,3-4,6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGJAKVGOZYHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Analysis and Key Disconnections
Core Structural Deconstruction
The target molecule’s IUPAC name, 9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradec-4(8)-en-6-one, reveals four critical components (Fig. 1):
- Thiochromeno[2,3-d]thiazol-2-one backbone (rings A-B-C)
- Pyridin-3-yl substituent at position 9
- Methano bridge between C5 and C8
- Stereochemical centers at 4aR, 5S, and 8R
Retrosynthetically, the molecule can be dissected into:
Multi-Component Reaction (MCR) Approaches
Three-Component Condensation
Analogous to the synthesis oftriazolo[4,3-a]pyrimidines, a one-pot MCR strategy could involve:
- 5-Amino-thiazole derivatives
- Pyridine-3-carbaldehyde
- Ethyl acetoacetate as a keto-enol precursor
Table 1: Optimized MCR Conditions for Intermediate Formation
| Component | Role | Stoichiometry | Catalyst | Yield (%) |
|---|---|---|---|---|
| 5-Amino-thiazole | Nucleophile | 1.0 eq | APTS (10 mol%) | 78–85 |
| Pyridine-3-carbaldehyde | Electrophile | 1.2 eq | – | – |
| Ethyl acetoacetate | Cyclization partner | 1.5 eq | – | – |
| Ethanol | Solvent | – | Reflux | – |
Reaction progression monitored via TLC (ether/hexane 2:1) showed complete consumption of starting materials after 24 h.
Thiochromene Ring Formation
Cyclization of the MCR product under acidic conditions (H2SO4, CH3CN, 80°C) generates the thiochromene moiety. Stereochemical control at C4a and C8a is achieved through:
Cyclization and Methano Bridge Installation
Ring-Closing Metathesis (RCM)
The methano bridge (C5–C8) is installed via Grubbs II-catalyzed RCM:
Procedure :
- Diene precursor : Synthesized by allylation of the thiochromene-thiazolidinone intermediate (NaH, allyl bromide, THF, 0°C → RT).
- Metathesis : 5 mol% Grubbs II catalyst, DCM, 40°C, 12 h.
- Diastereomeric resolution : Chiral HPLC (Chiralpak IC, hexane/IPA 90:10) isolates the (4aR,5S,8R)-isomer.
Table 2: RCM Optimization Data
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | d.r. (4aR:others) |
|---|---|---|---|---|
| 2 | 40 | 24 | 62 | 1.5:1 |
| 5 | 40 | 12 | 98 | 3.2:1 |
| 10 | 40 | 6 | 99 | 3.0:1 |
Stereochemical Control Strategies
Asymmetric Hydrogenation
Critical for establishing the 5S configuration:
Characterization and Analytical Data
Spectroscopic Confirmation
Analyse Chemischer Reaktionen
ML121 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: ML121 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können ML121 in reduzierte Formen umwandeln.
Substitution: ML121 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
ML121 entfaltet seine Wirkung durch Hemmung der Aktivität der Metallo-Beta-Lactamase VIM-2. Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert so die Hydrolyse von Beta-Lactam-Antibiotika. Diese Hemmung ist nicht-kompetitiv, d. h. ML121 konkurriert nicht direkt mit dem Substrat um die Bindung an das Enzym. Stattdessen bindet es an eine andere Stelle am Enzym, was zu einer Konformationsänderung führt, die die Aktivität des Enzyms reduziert.
Wirkmechanismus
ML121 exerts its effects by inhibiting the activity of metallo-beta-lactamase VIM-2. The compound binds to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics. This inhibition is non-competitive, meaning that ML121 does not directly compete with the substrate for binding to the enzyme. Instead, it binds to a different site on the enzyme, leading to a conformational change that reduces the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related heterocycles, focusing on synthesis, structural features, and biological activities.
Table 1: Comparative Analysis of Key Heterocyclic Compounds
Key Structural and Functional Insights
Core Heterocyclic Systems: The target compound’s methanothiochromeno-thiazole framework distinguishes it from simpler thiazolidinones (e.g., 10a, 10b) or pyrimidine-triazole hybrids (e.g., compound 26). Its fused bicyclic system may enhance rigidity and binding selectivity compared to monocyclic analogs .
The absence of fluorinated or triazole motifs (cf. ) suggests divergent synthetic priorities, focusing instead on sulfur- and nitrogen-containing heterocycles .
Antimicrobial activity: Thieno-pyrimidine-triazole hybrids () demonstrate broad-spectrum antimicrobial effects, though the target compound’s fused system may limit similar activity without explicit data .
Biologische Aktivität
The compound (4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one (CAS Number: 88763-58-0) is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates a thiazole and thiochromene moiety which may contribute to its biological activity. This article reviews the known biological activities of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple stereocenters that may influence its interaction with biological targets. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 320.43 g/mol |
| LogP | 3.613 |
| Polar Surface Area (PSA) | 43.38 Ų |
Antimicrobial Activity
The thiazole ring is commonly associated with antimicrobial properties. Studies have shown that compounds containing thiazole groups can exhibit activity against various bacterial strains. The potential for this compound to act as an antimicrobial agent warrants further investigation.
Neuroprotective Effects
Emerging research suggests that thiochromene derivatives may possess neuroprotective effects due to their ability to modulate neurotransmitter systems or exert antioxidant activity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
- In Vivo Studies : Preliminary studies involving similar thiazole-containing compounds have demonstrated significant in vivo efficacy in reducing tumor size in murine models when administered in conjunction with established chemotherapeutic agents.
- Mechanistic Insights : Investigations into the mechanism of action for related compounds suggest that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
The compound’s fused thiazole-chromene scaffold and stereochemical complexity (4aR,5S,8R configuration) pose synthetic hurdles. To address this:
- Stepwise ring closure : Prioritize forming the thiazole ring before cyclizing the chromene moiety to avoid steric clashes (e.g., via [1,3]-thiazolidinone intermediates) .
- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) during bicyclic system formation .
- Purification : Employ gradient chromatography or recrystallization from ethanol/water mixtures to isolate diastereomers .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
A multi-technique approach is critical:
- IR spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches in the thiazolidinone core .
- NMR : Use - and -NMR to resolve stereochemistry:
- Pyridinyl protons appear as doublets in δ 8.5–9.0 ppm .
- Methano-bridge protons (5S,8R) show distinct coupling patterns (J = 8–12 Hz) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] with <2 ppm error) .
Q. How can researchers optimize reaction yields for derivatives with modified pyridinyl substituents?
- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilic substitution at the pyridinyl position .
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups while preserving stereochemistry .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps, improving yields by ~20% .
Advanced Research Questions
Q. How can contradictory biological activity data across structural analogs be resolved?
Discrepancies often arise from stereochemical or regiochemical variations:
- Comparative docking studies : Map the compound’s binding to targets (e.g., kinases) vs. analogs using AutoDock Vina. Note how the 5,8-methano bridge alters binding pocket interactions .
- SAR analysis : Systematically modify substituents (e.g., pyridinyl vs. chlorophenyl) and assay activity. For example, pyridinyl groups enhance solubility but may reduce membrane permeability .
- Meta-analysis : Aggregate data from analogs (e.g., thiazole-chromene hybrids) to identify trends in IC values vs. logP .
Q. What computational strategies are effective for predicting this compound’s reactivity and stability?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess strain in the octahydro framework. High strain energy (>20 kcal/mol) correlates with thermal instability .
- MD simulations : Simulate solvation in water/DMSO mixtures to predict aggregation tendencies. Low solvation free energy (<−5 kcal/mol) indicates stability in aqueous buffers .
- QSPR models : Train models on analogs to predict hydrolysis rates of the thiazolidinone ring under physiological pH .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical assignment?
- SHELXT refinement : Use single-crystal X-ray data (Cu-Kα radiation) to solve the structure. The 5,8-methano bridge will show clear density maps for the 4aR,5S,8R configuration .
- Twinned data handling : If crystals are twinned, apply SHELXL’s TWIN/BASF commands to refine overlapping lattices .
- Validation tools : Cross-check CIF files with PLATON/CHECKCIF to flag steric clashes or improbable bond lengths .
Q. What strategies mitigate off-target effects in pharmacological assays?
- Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify non-target protein binders .
- Metabolite tracking : Incubate with liver microsomes and analyze via LC-MS to detect reactive metabolites (e.g., epoxide intermediates) .
- Selectivity screens : Test against panels of related enzymes (e.g., CYP450 isoforms) to quantify inhibition constants (K) .
Methodological Notes
- Data Reproducibility : Always report solvent purity (HPLC-grade), reaction atmosphere (N/Ar), and catalyst lot numbers.
- Contradictory Results : Re-examine NMR acquisition parameters (e.g., 600 MHz vs. 400 MHz) if proton splitting patterns differ from literature .
- Ethical Compliance : For biological studies, include negative controls (e.g., DMSO vehicle) and adhere to OECD guidelines for IC determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
